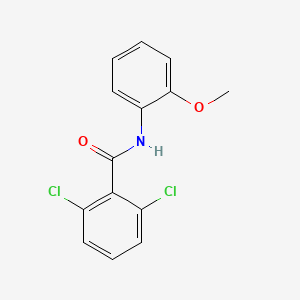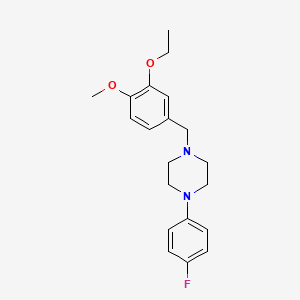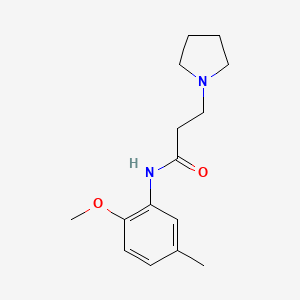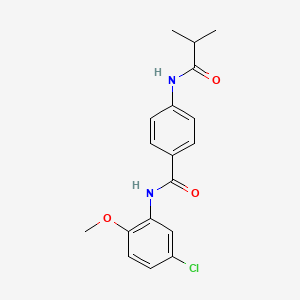![molecular formula C18H20N2O3S B5728124 4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)
4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as AMSB and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of AMSB involves its ability to inhibit the activity of certain enzymes and proteins in the body. Specifically, AMSB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, AMSB can reduce inflammation in the body. Additionally, AMSB has been found to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in gene expression. By inhibiting the activity of HDACs, AMSB can alter gene expression and potentially treat diseases such as cancer and neurological disorders.
Biochemical and Physiological Effects:
AMSB has been found to have several biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, AMSB has been found to inhibit the growth of cancer cells by inducing cell death and reducing cell proliferation. AMSB has also been found to improve cognitive function in animal studies, potentially due to its ability to alter gene expression.
Advantages and Limitations for Lab Experiments
AMSB has several advantages for lab experiments, including its high yield and purity in synthesis. Additionally, AMSB has been found to have low toxicity in animal studies, making it a safe compound for use in experiments. However, AMSB also has limitations for lab experiments, including its limited solubility in water and its potential for off-target effects due to its inhibition of multiple enzymes and proteins.
Future Directions
There are several future directions for research on AMSB. One potential direction is to further explore its potential therapeutic applications in treating inflammatory diseases such as arthritis. Additionally, research could focus on the potential use of AMSB in combination with other compounds for cancer treatment. Finally, research could explore the potential use of AMSB in treating neurological disorders such as Alzheimer's disease, potentially through its ability to alter gene expression.
Synthesis Methods
The synthesis of AMSB involves several steps, including the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with N-allyl-N-methylsulfonamide to form 4-[allyl(methylsulfonyl)amino]-3-methylbenzoyl chloride. Finally, this compound is reacted with aniline to form 4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide. This synthesis method has been optimized for high yield and purity.
Scientific Research Applications
AMSB has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. AMSB has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, AMSB has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(3-methylphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-12-20(24(3,22)23)17-10-8-15(9-11-17)18(21)19-16-7-5-6-14(2)13-16/h4-11,13H,1,12H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYFPRJCNRWRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)
![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)


![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)

![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)
![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)

![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
